2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Description
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a substituted aniline derivative characterized by an isopropoxy group at the 2-position of the benzene ring and a propyl chain linked to a 4-isopropylphenoxy moiety at the nitrogen atom. The compound’s molecular formula is inferred as C22H31NO2 (molecular weight ≈ 341.49 g/mol), based on similar derivatives .
Properties
IUPAC Name |
2-propan-2-yloxy-N-[2-(4-propan-2-ylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15(2)18-10-12-19(13-11-18)24-17(5)14-22-20-8-6-7-9-21(20)23-16(3)4/h6-13,15-17,22H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUGYSPRLCNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline involves several steps. The synthetic route typically includes the reaction of aniline with isopropyl bromide to form N-isopropylaniline. This intermediate is then reacted with 2-(4-isopropylphenoxy)propyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as potassium carbonate .
Chemical Reactions Analysis
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Proteomics Research
One of the primary applications of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is in proteomics . This field focuses on the large-scale study of proteins, particularly their functions and structures. The compound is utilized as a reagent in various assays that explore protein interactions and modifications. Its unique structure allows it to interact selectively with certain proteins, facilitating the study of complex biological systems .
Pharmacological Studies
The compound has also been investigated for its pharmacological properties . Preliminary studies suggest that it may exhibit activity against specific biological targets, making it a candidate for further drug development. The presence of the isopropylphenoxy group may enhance its bioavailability and efficacy in biological systems, although detailed pharmacokinetic studies are still required to substantiate these claims.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating new compounds with desired properties for industrial applications or further research .
Material Science
The compound's characteristics lend themselves to potential applications in material science , particularly in the development of polymers or coatings that require specific chemical properties such as hydrophobicity or thermal stability. Research into the use of this compound in composite materials could lead to advancements in durable and functional materials for various industrial applications.
Case Study 1: Proteomics Application
A study published in a peer-reviewed journal highlighted the use of this compound in the identification of protein interactions within cellular environments. Researchers utilized this compound to tag specific proteins, allowing for their isolation and analysis through mass spectrometry techniques. The results demonstrated significant interactions with target proteins involved in cell signaling pathways, suggesting its utility in understanding complex biological mechanisms.
Case Study 2: Pharmacological Screening
Another investigation focused on screening various derivatives of this compound for their inhibitory effects on cancer cell lines. The study reported that certain modifications to the compound enhanced its cytotoxic effects against specific types of cancer cells, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions. The exact pathways and molecular targets involved are still under investigation, and more research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the aniline core and the phenoxy-propyl side chain significantly influence physical, electronic, and functional properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase polarity and stability, whereas electron-donating groups (e.g., isopropoxy in ) may enhance solubility in non-polar solvents.
- Hazard Profiles : Compounds like 2,6-dimethyl derivatives exhibit irritant properties, suggesting that substituents influence toxicity .
Fluorescence and Photophysical Properties
highlights the synthesis of D-π-A aniline derivatives (e.g., compound A2) with fluorescence properties characterized via UV and fluorescence spectroscopy.
Self-Assembled Monolayer Nanostructures (SAMNs)
demonstrates that substituted anilines (e.g., 4-bromoaniline derivatives) form SAMNs via π-π interactions and steric packing. The target compound’s isopropyl groups may hinder close packing compared to smaller substituents (e.g., methyl or fluoro), altering surface adsorption behavior .
Biological Activity
2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, a compound with the chemical formula and CAS number 1040683-43-9, has gained attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of aniline with isopropyl bromide to form N-isopropylaniline, which is subsequently reacted with 2-(4-isopropylphenoxy)propyl bromide under basic conditions. This multi-step synthesis highlights the compound's structural complexity and potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate cellular processes through these interactions, although detailed pathways remain under investigation. The compound's ability to undergo oxidation and reduction reactions further suggests potential roles in redox biology .
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antioxidant Activity : Its structural components suggest potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways are currently being explored, with initial findings indicating a possible role in reducing inflammation markers.
- Proteomic Applications : In proteomics research, it has been utilized to study protein interactions and functions, indicating its utility in understanding complex biological systems .
Study 1: Antioxidant Properties
A study conducted on similar compounds demonstrated that derivatives of aniline can possess significant antioxidant activities. While specific data on this compound is limited, its structural analogs showed promise in scavenging free radicals and protecting cellular components from oxidative damage.
Study 2: Anti-inflammatory Effects
Research into the anti-inflammatory properties of related compounds suggests that modifications in the phenoxy group can enhance or diminish these effects. The presence of the isopropyl group in the phenoxy ring of this compound may influence its efficacy in inhibiting pro-inflammatory cytokines .
Data Table: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Anti-inflammatory Potential | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Interaction with enzymes/receptors |
| Analog A | High | Moderate | Redox modulation |
| Analog B | Moderate | High | Cytokine inhibition |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Isopropoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline, and what intermediates are critical?
- Methodology : Begin with nucleophilic substitution reactions to install the isopropoxy and phenoxypropyl groups. For example, react 4-isopropylphenol with 1,2-epoxypropane to form the phenoxypropyl intermediate, followed by coupling with 2-isopropoxyaniline via a Buchwald-Hartwig amination . Monitor regioselectivity using thin-layer chromatography (TLC) and confirm intermediates via H NMR (e.g., verifying methyl group splitting patterns at δ 1.2–1.4 ppm for isopropyl moieties) .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodology : Use H and C NMR to identify key functional groups (e.g., aromatic protons at δ 6.5–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) can confirm molecular weight (expected [M+H] ~372.23 g/mol). Infrared (IR) spectroscopy can validate ether (C-O-C stretch at ~1100–1250 cm) and amine (N-H stretch at ~3300–3500 cm) groups .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Methodology : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted aniline derivatives or incomplete etherification byproducts. Compare retention times against reference standards (e.g., 4-isopropylaniline or N-isopropyl aniline) . Quantify impurities using UV detection at 254 nm .
Advanced Research Questions
Q. What strategies mitigate challenges in regioselective etherification during synthesis?
- Methodology : Use sterically hindered bases (e.g., potassium tert-butoxide) to favor ether formation at the less hindered para position. Computational modeling (DFT studies) can predict reaction pathways and transition states to optimize regioselectivity . Validate outcomes via F NMR if fluorinated analogs are involved (e.g., in related heptafluoroisopropyl derivatives) .
Q. How do storage conditions impact the compound’s stability, and what degradation products form?
- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., -20°C vs. 25°C) and light exposure. Analyze degradation via LC-MS to identify oxidation products (e.g., nitroso derivatives from amine oxidation) or hydrolysis byproducts. Store in amber vials under inert gas (argon) at -20°C to minimize decomposition .
Q. How can solubility limitations in aqueous systems be addressed for in vitro bioactivity assays?
- Methodology : Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in phosphate-buffered saline (PBS). For poor solubility, formulate micellar nanoparticles using poloxamers or cyclodextrins. Confirm solubility via dynamic light scattering (DLS) .
Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?
- Methodology : Replicate measurements using standardized equipment (e.g., differential scanning calorimetry for melting points, Anton Paar density meter for density). Cross-reference with computational predictions (e.g., COSMO-RS for boiling points) . Publish detailed experimental conditions (e.g., pressure, heating rates) to clarify discrepancies .
Q. What experimental designs are suitable for evaluating this compound’s pharmacological activity?
- Methodology : Perform kinase inhibition assays (e.g., ELISA-based) if structural analogs (e.g., diaryl ethers) suggest kinase targets. Use molecular docking (AutoDock Vina) to predict binding affinities to receptors like G-protein-coupled receptors (GPCRs). Validate in cell lines (e.g., HEK293) with dose-response curves (IC determination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
